Ibritumomab

描述

属性

IUPAC Name |

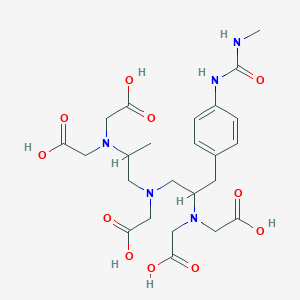

2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWWZBSTRGEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ibritumomab Tiuxetan in B-Cell Lymphoma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the multifaceted mechanism of action of Ibritumomab tiuxetan (Zevalin®) in the context of B-cell lymphoma. This compound tiuxetan is a radioimmunotherapy agent that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a radioisotope. This document delves into the molecular targeting, radiopharmaceutical-induced cell kill, and the underlying immunological effector functions. Quantitative data from key studies are summarized, and detailed experimental protocols for the cited assays are provided to facilitate a deeper understanding and replication of the foundational research.

Introduction to this compound Tiuxetan

This compound tiuxetan is an antibody-drug conjugate that consists of three key components:

-

This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen.[1]

-

Tiuxetan: A chelator that is covalently linked to this compound and securely binds a radioactive isotope.[1]

-

Yttrium-90 (⁹⁰Y): A pure beta-emitting radioisotope that delivers the therapeutic radiation dose.[1]

The therapeutic strategy of this compound tiuxetan is to selectively deliver cytotoxic radiation to malignant B-cells, which express the CD20 antigen, thereby minimizing off-target toxicity to healthy tissues.[2]

Primary Mechanism of Action: Targeted Radioimmunotherapy

The principal mechanism of action of this compound tiuxetan is the targeted delivery of beta radiation to CD20-expressing B-lymphoma cells.[2] This process involves several key steps:

-

CD20 Antigen Targeting: The this compound component of the drug binds with high affinity to the CD20 antigen, a transmembrane phosphoprotein found on the surface of both normal and malignant B-lymphocytes.[2] CD20 is an ideal target as it is expressed on more than 90% of B-cell non-Hodgkin's lymphomas (NHL) but not on hematopoietic stem cells, plasma cells, or other tissues.[3]

-

Chelation of Yttrium-90: The tiuxetan linker securely chelates the ⁹⁰Y radioisotope, preventing its premature dissociation from the antibody.[1]

-

Beta Radiation Emission and "Crossfire" Effect: Once bound to the CD20 antigen on the B-cell surface, the ⁹⁰Y isotope emits high-energy beta particles.[2] These beta particles have a mean path length of 5 mm in soft tissue, which is sufficient to kill not only the target cell but also adjacent tumor cells that may not have bound the antibody. This phenomenon is known as the "crossfire" effect and is particularly advantageous in treating bulky or poorly vascularized tumors.[4]

-

Induction of Cell Death: The beta radiation induces DNA double-strand breaks and the formation of free radicals within the target and neighboring cells.[2] This extensive DNA damage triggers programmed cell death (apoptosis) and leads to the elimination of the malignant B-cell population.

dot

Caption: Overall mechanism of action of this compound tiuxetan.

Secondary Mechanisms: Antibody-Dependent Effector Functions

In addition to its radiotherapeutic effects, the this compound antibody itself, as a murine IgG1, has the potential to engage the host immune system and induce cell death through several mechanisms, similar to other anti-CD20 antibodies like rituximab.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

ADCC is an immune mechanism whereby Fc receptor-bearing effector cells, such as Natural Killer (NK) cells, recognize and kill antibody-coated target cells. The Fab portion of this compound binds to CD20 on the B-cell, while its Fc portion can be recognized by Fcγ receptors on NK cells, triggering the release of cytotoxic granules containing perforin and granzymes, leading to apoptosis of the lymphoma cell.

dot

Caption: Signaling pathway for Antibody-Dependent Cellular Cytotoxicity (ADCC).

Complement-Dependent Cytotoxicity (CDC)

Upon binding to CD20 on the B-cell surface, this compound can activate the classical complement pathway. This is initiated by the binding of C1q to the Fc portion of the antibody, triggering a cascade of enzymatic reactions that culminates in the formation of the Membrane Attack Complex (MAC) on the surface of the lymphoma cell. The MAC creates pores in the cell membrane, leading to cell lysis.

dot

References

- 1. FDA Approves this compound for First-Line Use in Non-Hodgkin's Lymphoma [medscape.com]

- 2. Phase III trial of consolidation therapy with yttrium-90-ibritumomab tiuxetan compared with no additional therapy after first remission in advanced follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 90Y-ibritumomab Tiuxetan in B-cell Non-Hodgkin Lymphomas: Real-world Data From the United Arab Emirates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on the rational use of 90Y-ibritumomab tiuxetan in the treatment of follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ibritumomab Tiuxetan: Molecular Structure, Binding Sites, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibritumomab tiuxetan (Zevalin®) is a CD20-directed radiotherapeutic antibody indicated for the treatment of specific types of non-Hodgkin's lymphoma (NHL).[1][2] This guide provides a comprehensive technical overview of its molecular structure, the specifics of its binding to the CD20 antigen, and the subsequent biological mechanisms it triggers to eliminate malignant B-cells. Detailed experimental protocols for characterization and quantitative data are presented to support further research and development in the field of radioimmunotherapy.

Molecular Structure

This compound tiuxetan is a complex immunoconjugate composed of two key components: the monoclonal antibody this compound and the chelator tiuxetan, which stably complexes a radioactive isotope (either Indium-111 for imaging or Yttrium-90 for therapy).[3][4]

This compound Antibody

This compound is a murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes.[3][5] It is produced in Chinese hamster ovary (CHO) cells and has an approximate molecular weight of 148 kDa.[3][6] The antibody is composed of two murine gamma 1 heavy chains, each containing 445 amino acids, and two kappa light chains, each with 213 amino acids.[3][6]

Tiuxetan Chelator

Tiuxetan is a derivative of diethylenetriaminepentaacetic acid (DTPA) that is covalently linked to the this compound antibody via a stable thiourea bond to amino groups of exposed lysine and arginine residues.[3][7] Its chemical name is [N-[2-bis(carboxymethyl)amino]-3-(p-isothiocyanatophenyl)-propyl]-[N-[2-bis(carboxymethyl)amino]-2-(methyl)-ethyl]glycine.[3] This linker-chelator provides a high-affinity, conformationally restricted site for the chelation of Indium-111 or Yttrium-90.[3]

| Component | Description | Reference |

| Antibody | This compound | [3] |

| Antibody Type | Murine IgG1 kappa | [3][5] |

| Heavy Chain | 2 x gamma 1 (445 amino acids each) | [3][6] |

| Light Chain | 2 x kappa (213 amino acids each) | [3][6] |

| Approx. Molecular Weight | 148 kDa | [3][6] |

| Chelator | Tiuxetan (MX-DTPA derivative) | [3] |

| Linkage | Stable thiourea covalent bond | [3] |

| Radioisotopes | Indium-111 (imaging), Yttrium-90 (therapeutic) | [3][4] |

Binding Site and Affinity

This compound tiuxetan specifically binds to the CD20 antigen, a non-glycosylated phosphoprotein expressed on the surface of pre-B and mature B-lymphocytes.[3][8] The CD20 antigen is an attractive therapeutic target as it is present on over 90% of B-cell non-Hodgkin's lymphomas.[3] Upon antibody binding, the CD20 molecule does not shed from the cell surface or internalize.[2] The binding affinity (Kd) of this compound tiuxetan for the CD20 antigen is in the range of 14 to 18 nM.[3]

While the precise epitope of this compound is not explicitly detailed in many public documents, it is the murine parent antibody of the chimeric antibody rituximab.[9] Therefore, it is understood to target the same or a highly similar epitope on the CD20 antigen.

Mechanism of Action

The therapeutic effect of this compound tiuxetan is multifactorial, combining the immunological effects of the monoclonal antibody with the cytotoxic effects of the conjugated radioisotope.

Antibody-Mediated Effector Functions

Similar to its parent antibody, this compound can induce cell death through several immunological mechanisms:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of this compound can be recognized by Fc receptors (e.g., FcγRIIIa) on the surface of immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the target B-cell.[9]

-

Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20 on the B-cell surface, this compound can activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the target cell membrane, resulting in cell lysis.

-

Direct Apoptosis: Cross-linking of CD20 by this compound can induce programmed cell death, or apoptosis, in B-cell lines in vitro.[3]

Radioisotope-Mediated Cytotoxicity

The primary mechanism of action of this compound tiuxetan is the targeted delivery of radiation to malignant B-cells. The Yttrium-90 isotope is a pure beta-emitter with a half-life of 64 hours and a mean path length of 5.3 mm in soft tissue.[9] The beta emission from Y-90 induces cellular damage through the formation of free radicals in the target cell and neighboring cells, a phenomenon known as the "crossfire effect."[3][5] This is particularly advantageous for treating bulky tumors or those with heterogeneous antigen expression.

Caption: Mechanism of Action of this compound Tiuxetan.

Experimental Protocols

Radiolabeling of this compound Tiuxetan (Zevalin® Kit)

This protocol is a summary of the procedure outlined in the Zevalin® prescribing information.[10][11][12][13]

References

- 1. This compound Tiuxetan (Zevalin) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. biocare.net [biocare.net]

- 5. bccancer.bc.ca [bccancer.bc.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cellular Cytotoxicity of Next-Generation CD20 Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. drugs.com [drugs.com]

Discovery and development of Ibritumomab radioimmunotherapy

An In-depth Technical Guide to the Discovery and Development of Ibritumomab Radioimmunotherapy

Introduction

This compound tiuxetan, marketed under the trade name Zevalin®, represents a landmark achievement in the field of oncology, being the first radioimmunotherapy (RIT) drug approved by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of cancer.[1][2] This therapeutic agent is an immunoconjugate designed for the treatment of patients with B-cell non-Hodgkin's lymphoma (NHL).[3] It combines the targeting specificity of a monoclonal antibody with the cytotoxic power of a radioactive isotope. The core components of this compound tiuxetan are the murine IgG1 kappa monoclonal antibody this compound, a linker-chelator tiuxetan, and a radioactive isotope, either Indium-111 (¹¹¹In) for imaging and dosimetry or Yttrium-90 (⁹⁰Y) for therapy.[2][4]

This guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and key experimental protocols associated with this compound tiuxetan, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The development of this compound tiuxetan was driven by the need for more effective and targeted therapies for NHL. The rationale centered on the CD20 antigen, a protein found on the surface of normal and malignant B-lymphocytes but not on B-cell precursors, making it an ideal target for antibody-based therapies.[1][2]

-

The Antibody: this compound is the murine parent antibody of the chimeric antibody rituximab.[3] It is engineered to specifically bind to the CD20 antigen.[5]

-

The Chelator: To arm the antibody with a radioactive payload, a stable linker was required. Tiuxetan, a modified version of DTPA, was developed as a high-affinity chelator that could be covalently conjugated to the this compound antibody and securely bind the radioisotope.[1][2][6]

-

The Radioisotope: Yttrium-90 was selected as the therapeutic isotope due to its properties as a high-energy pure beta-emitter.[7] The beta particles emitted by ⁹⁰Y have a range of up to 5 mm in tissue, allowing for a "crossfire effect" where radiation can kill adjacent tumor cells, even those that may not have been directly targeted by the antibody.[7] This is particularly advantageous in treating bulky or poorly vascularized tumors.[8]

Mechanism of Action

This compound tiuxetan employs a dual mechanism to eradicate malignant B-cells:

-

Targeted Radiation Delivery: The this compound antibody component seeks out and binds to the CD20 antigen on B-cells. This targeted delivery allows the conjugated ⁹⁰Y to emit localized beta radiation, inducing DNA damage and cell death in the target cell and neighboring cells.[1][9]

-

Antibody-Mediated Cytotoxicity: In addition to delivering radiation, the antibody itself can trigger the patient's immune system to attack the cancerous B-cells through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[1][2]

These combined actions lead to the elimination of B-cells from the body, after which a new, healthy population of B-cells can develop from lymphoid stem cells.[1][2]

Caption: Mechanism of action for this compound tiuxetan.

Preclinical and Clinical Development

The development of this compound tiuxetan involved extensive preclinical and clinical trials to establish its safety and efficacy.

Experimental Protocols

A standardized therapeutic regimen was established through clinical trials to optimize efficacy and safety.[10]

Patient Selection Criteria: Proper patient selection is crucial for the safe administration of this compound tiuxetan.[11] Key eligibility criteria from clinical trials included:

-

Relapsed or refractory, low-grade, follicular, or transformed B-cell NHL.[11]

-

Adequate bone marrow reserves.[11]

-

Less than 25% lymphoma involvement in the bone marrow.[11][12]

-

No prior myeloablative therapy or radioimmunotherapy.[6]

This compound Tiuxetan Therapeutic Regimen: The treatment is administered on an outpatient basis over approximately 7 to 9 days.[14]

-

Day 1:

-

Rituximab Infusion: An intravenous infusion of rituximab (250 mg/m²) is administered.[13] This "cold" antibody binds to circulating B-cells, clearing them from the bloodstream and improving the biodistribution of the radiolabeled antibody to the tumor sites.[3][13]

-

¹¹¹In-Ibritumomab Tiuxetan Infusion: Within 4 hours of the rituximab infusion, a dose of ¹¹¹In-Ibritumomab tiuxetan (5 mCi) is administered intravenously over 10 minutes.[13][15]

-

Biodistribution Imaging: Scans are performed to assess the distribution of the radiolabeled antibody. This step was crucial in early trials for dosimetry calculations but is no longer required for all patients meeting specific criteria.[12][16]

-

-

Day 8 (± 1 day):

-

Second Rituximab Infusion: A second dose of rituximab (250 mg/m²) is administered.[13]

-

⁹⁰Y-Ibritumomab Tiuxetan Infusion: Within 4 hours, the therapeutic dose of ⁹⁰Y-Ibritumomab tiuxetan is administered intravenously over 10 minutes.[17] The dose is calculated based on the patient's baseline platelet count:

-

Caption: Standard therapeutic regimen workflow for this compound tiuxetan.

Radiation Dosimetry

In the developmental trials, dosimetry was a critical component. Following the administration of ¹¹¹In-Ibritumomab tiuxetan, imaging was used to estimate the radiation absorbed doses to major organs and red marrow.[13] The MIRDOSE3 computer software program was often used for these calculations, with modifications for patient-specific organ masses.[6] This ensured that the subsequent therapeutic dose of ⁹⁰Y would not exceed safety limits for critical organs (e.g., <20 Gy for normal organs and <3.0 Gy for red marrow).[12]

| Organ/Tissue | Median Radiation Absorbed Dose (Gy) from ⁹⁰Y |

| Spleen | 7.42[6] |

| Liver | 4.50[6] |

| Lungs | 2.11[6] |

| Kidneys | 0.23[6] |

| Red Marrow | 0.62 - 0.97[6] |

| Total Body | 0.57[6] |

| Data from a combined analysis of 4 clinical trials (n=179).[6] |

Clinical Efficacy

Multiple clinical trials have demonstrated the significant efficacy of this compound tiuxetan in various settings of B-cell NHL.

Pivotal Randomized Phase III Trial vs. Rituximab A key study directly compared the this compound tiuxetan regimen to a standard course of rituximab in patients with relapsed or refractory NHL.[18]

| Endpoint | This compound Tiuxetan (n=73) | Rituximab (n=70) | P-value |

| Overall Response Rate (ORR) | 80%[18] | 56%[18] | .002 |

| Complete Response (CR) Rate | 30%[18] | 16%[18] | .04 |

| Durable Responses (≥6 months) | 64%[8] | 47%[8] | .030 |

| Median Time to Progression | 11.2 months[18] | 10.1 months[18] | .173 |

| This trial demonstrated the superior response rates of radioimmunotherapy over immunotherapy alone.[18] |

Efficacy in Rituximab-Refractory Follicular NHL this compound tiuxetan showed significant activity in patients whose disease was refractory to prior rituximab treatment.

| Study Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |

| Rituximab-Refractory Follicular NHL | 54 | 74%[17] | 15%[17] |

First-Line Consolidation Therapy The Phase III First-line Indolent Trial (FIT) evaluated this compound tiuxetan as a consolidation therapy for patients with advanced follicular lymphoma who had achieved a response to initial chemotherapy.[19]

| Endpoint | This compound Consolidation (n=208) | No Further Treatment (Control, n=206) | P-value |

| Median Progression-Free Survival (PFS) | 36.5 months[19] | 13.3 months[19] | < .0001 |

| The study showed that consolidation therapy significantly prolonged the duration of remission.[19] Additionally, 77% of patients who were in partial remission after induction chemotherapy converted to a complete remission after receiving this compound tiuxetan.[19] |

Long-Term Efficacy Data A retrospective analysis of 171 NHL patients treated with this compound tiuxetan provided further evidence of its effectiveness.[20]

| Patient Population | Response Rates & Survival |

| Mixed NHL (n=171) | Complete Response: 53%[20] |

| Partial Response: 17%[20] | |

| 1-Year Progression-Free Survival: 71%[20] | |

| Median Progression-Free Survival: 31 months[20] |

digraph "Clinical_Development_Flow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Preclinical [label="Preclinical Studies\n(Biodistribution, Safety)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase1 [label="Phase I/II Trials\n(Dose Escalation, MTD)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase3_RR [label="Phase III vs Rituximab\n(Relapsed/Refractory NHL)", fillcolor="#FBBC05", fontcolor="#202124"]; Ritux_Refractory [label="Trials in Rituximab-\nRefractory NHL", fillcolor="#FBBC05", fontcolor="#202124"]; Approval1 [label="FDA Approval (2002)\nRelapsed/Refractory NHL", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3_Consolidation [label="Phase III FIT Trial\n(First-Line Consolidation)", fillcolor="#FBBC05", fontcolor="#202124"]; Approval2 [label="FDA Approval (2009)\nConsolidation Therapy", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Preclinical -> Phase1; Phase1 -> Phase3_RR; Phase1 -> Ritux_Refractory; Phase3_RR -> Approval1; Ritux_Refractory -> Approval1; Approval1 -> Phase3_Consolidation; Phase3_Consolidation -> Approval2; }

Caption: Logical flow of the clinical development of this compound tiuxetan.

Safety and Toxicity

The primary toxicity associated with the this compound tiuxetan regimen is hematologic, due to radiation effects on the bone marrow.[18]

-

Hematologic Toxicity: Reversible myelosuppression is the most common adverse event.[18] In clinical trials, grade 4 neutropenia and thrombocytopenia were observed.[21] These cytopenias are typically transient.[22]

-

Non-Hematologic Toxicity: Non-hematologic side effects are generally mild to moderate.[7] Serious infusion reactions can occur, which is a boxed warning for the drug.[23]

-

Secondary Malignancies: There is a potential risk of treatment-related myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[9]

Regulatory Milestones

-

February 2002: The FDA approved this compound tiuxetan for the treatment of patients with relapsed or refractory, low-grade or follicular B‑cell non‑Hodgkin's lymphoma, including patients with rituximab-refractory disease.[2][16]

-

2004: The European Medicines Agency granted marketing authorization.[2]

-

September 2009: The FDA expanded the approval to include the treatment of previously untreated follicular NHL patients who achieve a partial or complete response to first-line chemotherapy.[1][24]

Conclusion

The development of this compound tiuxetan was a pioneering effort in targeted cancer therapy, successfully integrating a monoclonal antibody with a cytotoxic radioisotope. Its robust clinical trial program has firmly established its efficacy and manageable safety profile for patients with various forms of B-cell non-Hodgkin's lymphoma, both in the relapsed/refractory setting and as a consolidation strategy to prolong first remission. As the first FDA-approved radioimmunotherapy, Zevalin paved the way for further research and development in the field of radiotheranostics, offering a valuable treatment option that leverages both biological targeting and the physical properties of radiation to combat malignancy.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound tiuxetan - Wikipedia [en.wikipedia.org]

- 3. FDA approves first cancer radioimmunotherapy drug |… | Clinician.com [clinician.com]

- 4. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Tiuxetan? [synapse.patsnap.com]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Efficacy and safety of yttrium-90 this compound tiuxetan in patients with relapsed or refractory diffuse large B-cell lymphoma not appropriate for autologous stem-cell transplantation | Blood | American Society of Hematology [ashpublications.org]

- 8. ascopubs.org [ascopubs.org]

- 9. youtube.com [youtube.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Selecting patients for treatment with 90Y this compound tiuxetan (Zevalin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Radiation dosimetry results and safety correlations from (90)Y-ibritumomab tiuxetan radioimmunotherapy for relapsed or refractory non-Hodgkin's lymphoma: Combined data... - ProQuest [proquest.com]

- 14. 90Y-ibritumomab tiuxetan: rationale for patient selection in the treatment of indolent non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. openmedscience.com [openmedscience.com]

- 17. oncologynewscentral.com [oncologynewscentral.com]

- 18. Randomized controlled trial of yttrium-90-labeled this compound tiuxetan radioimmunotherapy versus rituximab immunotherapy for patients with relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase III trial of consolidation therapy with yttrium-90-ibritumomab tiuxetan compared with no additional therapy after first remission in advanced follicular lymphoma [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of yttrium-90 this compound tiuxetan in the treatment of non-Hodgkin lymphoma. - ASCO [asco.org]

- 21. cancernetwork.com [cancernetwork.com]

- 22. ascopubs.org [ascopubs.org]

- 23. This compound Tiuxetan (Zevalin) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 24. medscape.com [medscape.com]

Preclinical Evaluation of Ibritumomab Tiuxetan in Lymphoma Models: A Technical Guide

Introduction

Ibritumomab tiuxetan, commercially known as Zevalin®, represents a pioneering approach in the field of radioimmunotherapy (RIT) for B-cell non-Hodgkin's lymphoma (NHL).[1][2] Approved by the US Food and Drug Administration (FDA) in 2002, it was the first RIT agent available for cancer treatment.[3][4] This therapeutic agent is an immunoconjugate composed of three key components: a murine IgG1 kappa monoclonal antibody (this compound) that targets the CD20 antigen, a linker-chelator (tiuxetan), and a radioisotope, either Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging and dosimetry.[3][5][6] The CD20 antigen is an ideal target as it is expressed on the surface of both normal and malignant B lymphocytes but not on hematopoietic stem cells.[5][7] This guide provides an in-depth overview of the preclinical methodologies used to evaluate the safety, biodistribution, and efficacy of this compound tiuxetan in lymphoma models, serving as a vital resource for researchers and drug development professionals.

Mechanism of Action

The therapeutic effect of this compound tiuxetan is multifactorial, combining the targeted cell-killing power of a monoclonal antibody with the potent, localized delivery of radiation.[6]

-

CD20 Targeting: The Fab segment of the this compound antibody specifically binds to the CD20 antigen present on the surface of B-cells.[5][8] A pre-therapeutic infusion of an unlabeled anti-CD20 antibody, rituximab, is administered to clear normal B-cells from circulation, thereby optimizing the binding of the radiolabeled antibody to malignant lymphoma cells.[4][9]

-

Radiobiological Effect: Once bound to the target cell, the chelated ⁹⁰Y isotope, a pure beta-emitter, delivers a cytotoxic dose of radiation.[6][10] The beta particles have a mean path length of 5.3 mm in soft tissue, which not only kills the target cell but also exerts a "crossfire" effect, eradicating nearby tumor cells that may not have expressed the CD20 antigen.[6] This radiation leads to DNA damage and subsequent cell death.[10]

-

Immunological Effect: In addition to delivering radiation, the antibody itself may trigger the host's immune system to attack the cancer cells through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and the induction of apoptosis.[3][9]

Experimental Protocols for Preclinical Evaluation

A structured preclinical evaluation is essential to establish the foundation for clinical trials. This involves a series of in vitro and in vivo experiments.

-

Objective: To stably conjugate this compound-tiuxetan with ¹¹¹In (for imaging) or ⁹⁰Y (for therapy).

-

Protocol:

-

Prepare a reaction vial containing a buffered solution of this compound tiuxetan.

-

Add a calibrated amount of either ¹¹¹In-chloride or ⁹⁰Y-chloride to the vial.

-

The tiuxetan component, a derivative of DTPA, acts as a high-affinity chelator for the radioisotope.[3][6]

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

-

Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity and ensure that the percentage of free radioisotope is below acceptable limits (typically <5%).

-

-

Objective: To confirm the CD20-specific cell-killing ability of ⁹⁰Y-Ibritumomab.

-

Protocol (based on similar RIT agent studies[11]):

-

Cell Lines: Use CD20-positive human B-cell lymphoma lines (e.g., Raji, Ramos) and a CD20-negative control cell line (e.g., Molt-4).

-

Treatment: Seed cells in 96-well plates and treat with escalating concentrations of:

-

⁹⁰Y-Ibritumomab tiuxetan

-

Unlabeled this compound tiuxetan

-

Free ⁹⁰Y-chloride (control)

-

Untreated media (control)

-

-

Incubation: Incubate cells for a period reflecting the radioisotope's half-life (e.g., 72-96 hours).

-

Viability Assessment: Add MTT reagent to each well and incubate. Solubilize the resulting formazan crystals and measure absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The results should demonstrate dose-dependent cytotoxicity that is significantly higher in CD20-positive cells compared to CD20-negative cells and control treatments.[11]

-

-

Objective: To determine the distribution of the radiolabeled antibody in a living system and to calculate the radiation absorbed dose to the tumor and normal organs. Preclinical studies have shown that the biodistribution of the ¹¹¹In-labeled antibody can adequately predict the biodistribution of the ⁹⁰Y-labeled therapeutic.[7][12]

-

Protocol:

-

Animal Model: Establish tumor xenografts by subcutaneously or intravenously injecting human lymphoma cells (e.g., Raji) into immunodeficient mice (e.g., NOD/SCID).[13]

-

Injection: Once tumors reach a predetermined size, administer a single intravenous injection of ¹¹¹In-Ibritumomab tiuxetan.

-

Imaging: Perform serial whole-body scans at multiple time points (e.g., 2, 24, 48, 72 hours) using a gamma camera.

-

Tissue Analysis: At each time point, euthanize a cohort of animals. Harvest tumors and major organs (liver, spleen, kidneys, lungs, bone, blood).

-

Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percent injected dose per gram (%ID/g).

-

Dosimetry Calculation: Use the biodistribution data to calculate residence times and estimate the radiation absorbed dose (in Gray [Gy] or milliGray [mGy]) to each organ and the tumor using the MIRD (Medical Internal Radiation Dose) formalism, often with software like OLINDA/EXM.[14]

-

-

Objective: To evaluate the anti-tumor effect of ⁹⁰Y-Ibritumomab tiuxetan.

-

Protocol:

-

Animal Model: Establish tumor xenografts in immunodeficient mice as described above.

-

Group Allocation: Randomize mice into treatment groups:

-

⁹⁰Y-Ibritumomab tiuxetan

-

Unlabeled this compound tiuxetan

-

Saline or irrelevant antibody control

-

-

Treatment: Administer the respective treatments via intravenous injection. The dose of ⁹⁰Y-Ibritumomab is typically based on body weight (e.g., MBq/kg).

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoints: The primary endpoints are tumor growth delay/inhibition and overall survival. The study is concluded when tumors reach a maximum ethical size or when pre-defined survival endpoints are met.

-

Summary of Preclinical and Correlative Clinical Data

While specific quantitative data from foundational preclinical studies is not always publicly detailed, the outcomes directly inform the design of clinical trials. The following tables summarize key quantitative data from human studies, which reflect the principles established in preclinical models.

Table 1: Radiation Absorbed Dose Estimates in Humans from ⁹⁰Y-Ibritumomab Tiuxetan

This table presents the median absorbed radiation doses to various organs, as determined in clinical trials using ¹¹¹In-Ibritumomab for dosimetry calculations. These values were critical for ensuring the safety of the therapeutic regimen.

| Organ | Median Absorbed Dose (mGy/MBq) | Median Absorbed Dose (Gy) | Range (Gy) | Citation(s) |

| Liver | 3.4 - 4.6 | 3.4 | 1.2 - 7.8 | [14][15][16] |

| Spleen | 2.9 - 7.3 | - | 1.8 - 26.0 | [15][16] |

| Lungs | 1.9 - 2.6 | 2.6 | 0.7 - 4.4 | [14][15][16] |

| Kidneys | 0.2 - 0.38 | 0.38 | 0.07 - 0.65 | [14][15][16] |

| Red Marrow (Blood-based) | 0.52 - 0.65 | 0.62 | 0.06 - 2.21 | [7][15][16][17] |

| Tumor | 8.6 - 28.6 | 17 | 5.8 - 67 | [14][15][17] |

| Note: Doses in Gy are derived from specific phase I/II trial data and may vary based on the total administered activity. |

Table 2: Clinical Efficacy of ⁹⁰Y-Ibritumomab Tiuxetan in Relapsed/Refractory NHL

The success of the preclinical evaluation is ultimately demonstrated by the agent's efficacy in human trials. The following data from key studies highlight its potent anti-lymphoma activity.

| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Response (CR/CRu) | Citation(s) |

| Relapsed/Refractory Low-Grade, Follicular, or Transformed NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 80% | 34% | [4][6] |

| Relapsed/Refractory Low-Grade, Follicular, or Transformed NHL | Rituximab Alone | 56% | 20% | [4][6] |

| Rituximab-Refractory Follicular NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 74% | 15% | [4][18] |

| Relapsed/Refractory DLBCL | ⁹⁰Y-Ibritumomab Tiuxetan | 44% | - | [18] |

| CRu: Complete Response, unconfirmed. DLBCL: Diffuse Large B-cell Lymphoma. |

Therapeutic Regimen and Logical Flow

The preclinical data established a therapeutic paradigm that was translated directly into clinical practice. This involves a multi-step process to ensure patient safety and maximize therapeutic benefit.

The comprehensive preclinical evaluation of this compound tiuxetan was instrumental in defining its unique dual mechanism of action, establishing a safe and effective dosing regimen, and predicting its therapeutic potential. Through a combination of in vitro cytotoxicity assays and in vivo xenograft models, researchers were able to characterize its biodistribution, dosimetry, and potent anti-tumor activity. This rigorous preclinical foundation paved the way for successful clinical trials and the ultimate approval of this compound tiuxetan, providing a valuable targeted therapy for patients with B-cell non-Hodgkin's lymphoma and establishing a blueprint for the development of future radioimmunotherapeutics.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Review of 90Y-ibritumomab tiuxetan as first-line consolidation radio-immunotherapy for B-cell follicular non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound tiuxetan - Wikipedia [en.wikipedia.org]

- 4. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. m.youtube.com [m.youtube.com]

- 11. [In vitro cytotoxicity of 131I-Rituximab against B-cell lymphoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 90Yttrium this compound Tiuxetan Therapy in Allogeneic Transplantation in B-cell Lymphoma with Extensive Marrow involvement and Chronic Lymphocytic Leukemia: Utility of Pre-transplantation Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Phase I/II 90Y-Zevalin (yttrium-90 this compound tiuxetan, IDEC-Y2B8) radioimmunotherapy dosimetry results in relapsed or refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin’s lymphoma using 89Zr-ibritumomab tiuxetan and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin's lymphoma using 89Zr-ibritumomab tiuxetan and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Yttrium-90 Ibritumomab Tiuxetan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium-90 (⁹⁰Y) ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radiotherapeutic antibody indicated for the treatment of certain types of B-cell non-Hodgkin's lymphoma (NHL).[1][2][3] It represents a significant advancement in radioimmunotherapy, combining the targeting specificity of a monoclonal antibody with the cytotoxic potency of a radioisotope.

The agent consists of three key components:

-

This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen present on the surface of normal and malignant B lymphocytes.[4][5][6]

-

Tiuxetan: A linker-chelator that is covalently bound to the antibody and securely holds the radioisotope.[2][6]

-

Yttrium-90: A high-energy pure beta-emitting radioisotope that delivers therapeutic radiation.[7]

For imaging and dosimetry purposes, the tiuxetan chelator can also be labeled with Indium-111 (¹¹¹In), a gamma-emitter, allowing for scintigraphic assessment of the drug's biodistribution prior to the administration of the therapeutic ⁹⁰Y-labeled dose.[2][8] This guide provides a comprehensive overview of the pharmacokinetics, biodistribution, and underlying experimental methodologies associated with Yttrium-90 this compound tiuxetan.

Mechanism of Action

The therapeutic effect of ⁹⁰Y-ibritumomab tiuxetan is achieved through a multi-faceted mechanism. The process begins with an infusion of rituximab, a chimeric anti-CD20 monoclonal antibody. This initial step is crucial for clearing peripheral B-cells and saturating accessible CD20 sites in the blood and spleen, which optimizes the subsequent biodistribution of the radiolabeled antibody towards tumor sites.[6][9][10]

Following the rituximab pre-dose, ⁹⁰Y-ibritumomab tiuxetan is administered. The Fab portion of the this compound antibody binds to the CD20 antigen on B-cells.[4][6] This specific binding anchors the Yttrium-90 radioisotope directly to the target cells. ⁹⁰Y decays by emitting high-energy beta particles, which have a mean soft tissue penetration of 5 mm.[7] This radiation induces DNA damage and cellular apoptosis not only in the B-cell it is bound to but also in adjacent tumor cells, a phenomenon known as the "crossfire effect".[7][11] This is particularly advantageous for treating bulky tumors or those with heterogeneous antigen expression. In addition to the radiotoxicity, the antibody itself may contribute to cell death through immunological mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2][6]

Pharmacokinetics

The pharmacokinetics of ⁹⁰Y-ibritumomab tiuxetan are primarily governed by the behavior of the monoclonal antibody component in the bloodstream. Following intravenous administration, the radiolabeled antibody distributes throughout the body via circulation.

Quantitative Pharmacokinetic Data

Clinical studies have established key pharmacokinetic parameters for ⁹⁰Y-ibritumomab tiuxetan. The data, aggregated from multiple clinical trials, provides a consistent profile of the drug's behavior in patients.

| Parameter | Median Value | Range | Reference |

| Effective Blood Half-Life | 27 - 30 hours | 14 - 44 hours | [3][8][12][13] |

| Area Under the Curve (AUC) | 25 - 39 hours | Not specified | [3][12][13] |

| Urinary Excretion (7 days) | 7.2% of injected dose | Not specified | [3][4][13] |

The clearance of the radioimmunoconjugate from the blood is influenced by its binding to CD20-expressing cells and subsequent cellular uptake.[1] Studies have shown that pharmacokinetic parameters do not significantly correlate with hematologic toxicity, suggesting that patient-specific factors like bone marrow reserve are more critical determinants of safety.[10][12]

Pharmacokinetic Modeling

Traditionally, the pharmacokinetics of monoclonal antibodies have been described using a two-compartment model. However, more recent and sophisticated analyses based on 3D-imaging data have led to the development of a more reliable five-compartment pharmacokinetic model for ⁹⁰Y-ibritumomab tiuxetan.[14][15][16] This advanced model provides a more detailed understanding of the drug's distribution and exchange between different tissues.[14][16]

Biodistribution and Dosimetry

The biodistribution of this compound tiuxetan is a critical factor determining both its efficacy and its safety, as it dictates the radiation dose delivered to tumor sites versus healthy organs.

Expected Biodistribution

Preclinical studies have confirmed that the biodistribution of the therapeutic ⁹⁰Y-labeled antibody can be accurately predicted by the imaging surrogate, ¹¹¹In-labeled this compound tiuxetan.[8] Following administration, the expected biodistribution pattern shows uptake in the blood pool, with moderately high to high uptake in the normal liver and spleen.[17] Tumor lesions with CD20 expression also show uptake.[18] It is crucial to confirm this expected biodistribution; patients with "altered biodistribution" (e.g., diffuse pulmonary uptake or renal uptake greater than liver uptake) should not receive the therapeutic ⁹⁰Y dose.[13]

Radiation Absorbed Doses (Dosimetry)

Dosimetry studies from multiple clinical trials have quantified the radiation absorbed doses to various organs following administration of ⁹⁰Y-ibritumomab tiuxetan. The spleen and liver typically receive the highest radiation doses among normal organs.

| Organ | Median Radiation Absorbed Dose (Gy) | Range (Gy) | Reference |

| Spleen | 7.42 - 8.48 | 0.23 - 24.48 | [10][12] |

| Liver | 4.50 - 5.32 | 2.34 - 18.56 | [10][12] |

| Lungs | 2.11 - 2.16 | 0.94 - 4.57 | [10][12] |

| Kidneys | 0.23 | 0.0027 - 0.76 | [10][12] |

| Red Marrow | 0.62 - 0.97 | 0.06 - 2.57 | [10][12] |

| Total Body | 0.57 | Not specified | [12] |

| Tumor | 14.84 | 0.61 - 242.74 | [10] |

Despite the spleen receiving a high dose, the liver is often considered the dose-limiting organ in high-dose therapy settings.[19][20] Importantly, for standard dosing, treatment can be safely administered based on a fixed, weight-adjusted schedule without the need for patient-specific dosimetry calculations, as dosimetry results have not been found to correlate with toxicity.[10][12]

Experimental Protocols

The characterization of ⁹⁰Y-ibritumomab tiuxetan's pharmacokinetics and biodistribution relies on a series of well-defined experimental protocols, from radiolabeling to clinical imaging and analysis.

Radiolabeling of this compound Tiuxetan

The radiolabeling process is typically performed at commercial radiopharmacies using FDA-approved kits.[21][22]

-

Kit Components: The Zevalin kit contains vials with the this compound tiuxetan antibody conjugate, a sodium acetate solution, and a formulation buffer.[13][23]

-

Chelation: The components are brought to room temperature. A specified amount of Yttrium-90 chloride is added to the sodium acetate solution to form yttrium acetate. This is then added to the this compound tiuxetan vial. The tiuxetan chelator avidly binds the ⁹⁰Y.

-

Quality Control: After a brief incubation, the radiochemical purity of the final product is assessed. The radiolabeled antibody is considered ready for patient administration if the purity is at least 95%.[22] The final product should be administered within 8 hours of radiolabeling.[13][24]

Preclinical Biodistribution Protocol (Animal Models)

Preclinical evaluation in animal models is essential to understand the initial biodistribution and pharmacokinetic properties of a radiolabeled antibody.[25][26]

-

Animal Model: Athymic mice bearing human tumor xenografts (e.g., colon or breast cancer cell lines) are commonly used.[27][28]

-

Administration: A known quantity of the radiolabeled antibody (e.g., ¹¹¹In-ibritumomab tiuxetan) is injected intravenously into a cohort of mice.[26]

-

Tissue Harvesting: At predetermined time points (e.g., 4, 24, 72, 144 hours post-injection), groups of mice are humanely euthanized.[26][28]

-

Radioactivity Measurement: Major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[26][29][30]

-

Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g), allowing for comparison of uptake across different tissues and time points.[26]

Clinical Biodistribution and Dosimetry Protocol (Human Studies)

The clinical protocol for Zevalin therapy involves a multi-day regimen designed to ensure safety and optimize therapeutic delivery.[31][32]

-

Day 1 (Imaging Dose):

-

Days 2-4 (Imaging):

-

Blood Sampling:

-

Day 7-9 (Therapeutic Dose):

-

If biodistribution is normal, the patient proceeds to therapy.

-

A second infusion of rituximab (250 mg/m²) is administered.[8][12]

-

This is immediately followed by the therapeutic dose of ⁹⁰Y-ibritumomab tiuxetan. The dose is calculated based on the patient's body weight and baseline platelet count (0.4 mCi/kg for platelets ≥150,000/mm³ or 0.3 mCi/kg for platelets 100,000-149,000/mm³), not to exceed a maximum of 32 mCi.[11][31]

-

-

Dosimetry Calculation:

Conclusion

The pharmacokinetic and biodistribution profiles of Yttrium-90 this compound tiuxetan are well-characterized, reflecting a predictable and manageable behavior in the clinical setting. The biphasic treatment regimen, involving rituximab pre-dosing and ¹¹¹In-based imaging, ensures that the potent beta-emitting ⁹⁰Y is targeted effectively to CD20-positive tumor cells while minimizing undue radiation exposure to healthy tissues. The wealth of data from extensive clinical trials provides a robust foundation for its safe administration based on patient weight and platelet count, making it a cornerstone of radioimmunotherapy for B-cell non-Hodgkin's lymphoma. Continued research, including the development of more sophisticated pharmacokinetic models, will further refine our understanding and application of this targeted radiotherapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound tiuxetan - Wikipedia [en.wikipedia.org]

- 3. globalrph.com [globalrph.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. radiopaedia.org [radiopaedia.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Biodistribution and dosimetry results from a phase III prospectively randomized controlled trial of Zevalin radioimmunotherapy for low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medlib.yu.ac.kr [medlib.yu.ac.kr]

- 12. Radiation dosimetry results and safety correlations from 90Y-ibritumomab tiuxetan radioimmunotherapy for relapsed or refractory non-Hodgkin's lymphoma: combined data from 4 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 14. d-nb.info [d-nb.info]

- 15. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tech.snmjournals.org [tech.snmjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. High-dose radioimmunotherapy with 90Y-ibritumomab tiuxetan: comparative dosimetric study for tailored treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.3. Radiolabeling and Dose Infusion [bio-protocol.org]

- 22. medlib.yu.ac.kr [medlib.yu.ac.kr]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 25. erepo.uef.fi [erepo.uef.fi]

- 26. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. tech.snmjournals.org [tech.snmjournals.org]

- 30. Diagnostic Radioisotopes in Haematology | Oncohema Key [oncohemakey.com]

- 31. These highlights do not include all the information needed to use ZEVALIN safely and effectively. See full prescribing information for ZEVALIN. ZEVALIN® (this compound tiuxetan) injection, for intravenous use Initial U.S. Approval: 2002 [dailymed.nlm.nih.gov]

- 32. reference.medscape.com [reference.medscape.com]

The Linchpin of Stability: A Technical Examination of the Tiuxetan Chelator in Ibritumomab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibritumomab tiuxetan (Zevalin®) is a cornerstone of radioimmunotherapy, effectively treating certain B-cell non-Hodgkin's lymphomas. The therapeutic efficacy of this agent is critically dependent on the stable delivery of a radioactive payload (Yttrium-90 for therapy or Indium-111 for imaging) to CD20-expressing B-cells. This stability is orchestrated by the bifunctional chelator, tiuxetan. This technical guide provides an in-depth analysis of the pivotal role of tiuxetan in maintaining the structural and functional integrity of this compound tiuxetan, thereby ensuring its safety and efficacy.

The Chemical Foundation of Stability: The Tiuxetan Moiety

Tiuxetan is a derivative of diethylenetriaminepentaacetic acid (DTPA), modified to incorporate an isothiocyanatobenzyl group.[1][2] This modification serves a dual purpose. The isothiocyanatobenzyl group provides a reactive site for the covalent attachment to the this compound antibody, forming a stable thiourea bond.[3][4] The core DTPA structure, with its five carboxyl groups and three amino groups, creates a high-affinity, conformationally restricted pocket for the chelation of radiometals like Yttrium-90 and Indium-111.[5][6] This robust chelation is fundamental to preventing the premature release of the radioisotope in vivo, which could lead to off-target toxicity and reduced therapeutic effect.[6][7]

Comparative Stability of Related Chelator-Metal Complexes

| Chelator | Metal Ion | Log K (Stability Constant) |

| DTPA | Y³⁺ | 22.5[5] |

| DOTA | Y³⁺ | 24.3[5] |

| DTPA | In³⁺ | High (qualitative)[4] |

| DOTA | In³⁺ | High (qualitative) |

Note: These values are for the parent chelators and serve as a reference for the high stability expected from the tiuxetan derivative.

Ensuring the Integrity of this compound Tiuxetan: Stability Data

The stability of the final radiolabeled this compound tiuxetan is a critical quality attribute. The product is formulated to be used shortly after radiolabeling to ensure maximum efficacy and safety.

In-Use Stability of Radiolabeled this compound Tiuxetan

| Parameter | Condition | Specification |

| Chemical and Physical In-Use Stability | 2-8°C, protected from light | Stable for up to 8 hours[8][9] |

| Radiochemical Purity (at release) | Instant Thin-Layer Chromatography (ITLC) | ≥95%[5] |

| Serum Half-life (Y-90 this compound tiuxetan) | In vivo | Median effective half-life of 28 hours[8][9] |

| In Vitro Immunoreactivity | 4°C | Retained for up to 48 hours[6] |

Experimental Protocols

Conjugation of Tiuxetan to this compound

Objective: To covalently link the tiuxetan chelator to the this compound monoclonal antibody.

Methodology:

-

The murine IgG1 kappa monoclonal antibody, this compound, is produced in Chinese hamster ovary cells.[10]

-

The tiuxetan chelator, with its reactive isothiocyanatobenzyl group, is conjugated to the antibody.

-

The reaction targets the amino groups of exposed lysine and arginine residues on the antibody.[11]

-

This forms a stable thiourea covalent bond between the chelator and the antibody.[4]

-

The resulting immunoconjugate, this compound tiuxetan, is purified to remove any unconjugated chelator.

Radiolabeling of this compound Tiuxetan with Yttrium-90

Objective: To chelate Yttrium-90 to the tiuxetan moiety of the immunoconjugate.

Materials:

-

This compound Tiuxetan vial (3.2 mg in 2 mL 0.9% sodium chloride)

-

50 mM Sodium Acetate vial

-

Formulation Buffer vial

-

Empty Reaction vial

-

Yttrium-90 Chloride sterile solution

Protocol:

-

Aseptically transfer a specific volume of 50 mM Sodium Acetate to the sterile Reaction Vial.

-

Add the required activity of Yttrium-90 Chloride to the Reaction Vial and gently swirl.

-

Add 1.3 mL of the this compound Tiuxetan solution to the Reaction Vial.

-

Incubate the mixture at room temperature for 5 minutes.

-

After incubation, add the Formulation Buffer to the Reaction Vial to quench the labeling reaction and bring the final volume to 10 mL.

-

Immediately proceed to determine the radiochemical purity.

Assessment of Radiochemical Purity

Objective: To determine the percentage of the radioisotope that is successfully chelated to the this compound tiuxetan.

Methodology: Instant Thin-Layer Chromatography (ITLC)

-

Prepare ITLC strips (silica gel impregnated).

-

Spot a small volume of the final radiolabeled product onto the origin of the ITLC strip.

-

Develop the chromatogram using a suitable mobile phase (e.g., 0.9% sodium chloride). In this system, the radiolabeled antibody remains at the origin, while free radioisotope migrates with the solvent front.

-

After development, cut the strip into sections (origin and solvent front) and measure the radioactivity of each section using a suitable radiation detector.

-

Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Radioactivity at origin) / (Total radioactivity of the strip) x 100

-

The product is suitable for administration if the RCP is ≥95%.[5]

In Vitro Serum Stability Assay

Objective: To evaluate the stability of the radiolabeled immunoconjugate in human serum over time.

Protocol:

-

Incubate an aliquot of the radiolabeled this compound tiuxetan in human serum at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take samples of the mixture.

-

Analyze the samples using a size-exclusion high-performance liquid chromatography (SE-HPLC) system equipped with a radiation detector.

-

Monitor for the appearance of low molecular weight radioactive species, which would indicate the dissociation of the radioisotope from the chelator-antibody conjugate.

-

Quantify the percentage of intact radioimmunoconjugate at each time point.

Challenge Study with Competing Metals (General Protocol)

Objective: To assess the kinetic inertness of the radiometal-tiuxetan complex by challenging it with an excess of other metal ions.

Protocol:

-

Incubate the radiolabeled this compound tiuxetan in a buffer system.

-

Introduce a large molar excess (e.g., 100- to 1000-fold) of a competing metal salt (e.g., zinc chloride, copper (II) chloride, or ferric chloride).

-

Incubate the mixture at 37°C for various time periods.

-

At each time point, analyze the sample using ITLC or SE-HPLC to determine the percentage of the radioisotope that has been displaced from the tiuxetan chelator.

-

A high retention of the original radioisotope within the tiuxetan complex indicates high kinetic inertness and stability.

Visualizing the Core Processes

Caption: Covalent conjugation of tiuxetan to this compound and subsequent radiometal chelation.

Caption: Experimental workflow for assessing the stability of radiolabeled this compound tiuxetan.

Conclusion

The tiuxetan chelator is indispensable to the stability and, consequently, the clinical utility of this compound tiuxetan. Its design facilitates a stable, covalent linkage to the antibody and provides a high-affinity coordination site for the radiometal. This robust chemical framework ensures that the radioactive payload is securely transported to the target B-cells, maximizing therapeutic efficacy while minimizing off-target radiation exposure. The stringent quality control measures, including assessments of radiochemical purity and in vitro stability, confirm the reliability of this critical component of the radioimmunoconjugate. For researchers and developers in the field of radioimmunotherapy, the principles underlying the design and function of the tiuxetan chelator serve as a paradigm for the development of stable and effective targeted radiopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. inl.elsevierpure.com [inl.elsevierpure.com]

- 3. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibritumomab Tiuxetan: A Technical Guide to Its Mechanism and Interaction with the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radioimmunotherapy (RIT) agent approved for the treatment of B-cell non-Hodgkin's lymphomas (NHL).[1][2] It represents a significant therapeutic modality that combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a radioisotope.[3] This agent is indicated for relapsed or refractory low-grade or follicular B-cell NHL and as a consolidation therapy for patients with follicular NHL who have achieved a response to first-line chemotherapy.[4] This technical guide provides an in-depth analysis of the core mechanisms of this compound tiuxetan, summarizes key quantitative clinical data, and explores its complex interactions within the tumor microenvironment (TME).

Core Mechanism of Action

This compound tiuxetan is a complex immunoconjugate consisting of three key components:

-

This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen.[2] The CD20 antigen is a transmembrane protein highly expressed on the surface of normal and malignant B-lymphocytes, but not on hematopoietic stem cells or plasma cells, making it an ideal therapeutic target.[5]

-

Tiuxetan: A chelator that is covalently bound to the this compound antibody and securely sequesters the radioactive isotope.[2]

-

Yttrium-90 (⁹⁰Y): A high-energy pure beta-emitting radioisotope.[6]

The therapeutic action of this compound tiuxetan is multifaceted, leveraging both radiological and immunological principles to eradicate malignant B-cells.

Targeted Radiation and Cross-Fire Effect: The primary mechanism of action is the targeted delivery of cytotoxic radiation. After intravenous administration, the this compound antibody binds to CD20 on the surface of lymphoma cells. The chelated Yttrium-90 then emits beta particles, which are high-energy electrons that induce DNA double-strand breaks and generate free radicals, leading to apoptotic cell death.[4][6]

A critical feature of ⁹⁰Y is the physical path length of its beta emissions, which can travel an average of 5 mm in soft tissue.[7] This creates a potent "cross-fire" effect , where radiation kills not only the B-cell targeted by the antibody but also adjacent tumor cells.[5] This is particularly advantageous in the TME as it can overcome common tumor escape mechanisms such as heterogeneous antigen expression and poor vascularization, which might otherwise limit the access of the antibody conjugate.[8]

Immunological Mechanisms: In addition to its radiological effects, the this compound antibody component can engage the host immune system. By binding to CD20, the Fc portion of the antibody can mediate:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Recruitment of immune effector cells, such as Natural Killer (NK) cells and macrophages, which recognize the Fc region and release cytotoxic granules to lyse the tumor cell.[1]

-

Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.[1]

Clinical Efficacy: Quantitative Data Summary

The clinical efficacy of this compound tiuxetan has been established in multiple clinical trials, demonstrating significant response rates, particularly in patients with relapsed or refractory NHL.

| Trial / Setting | Treatment Arms | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) | Reference(s) |

| Phase III Relapsed/Refractory Follicular NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 80% | 34% (CR + CRu) | Median TTP: 15 months | [9] |

| Rituximab (control) | 56% | 20% (CR + CRu) | Median TTP: 10.2 months | [9] | |

| Rituximab-Refractory NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 74% | 15% | - | [2] |

| First-Line Consolidation (Follicular NHL) | ⁹⁰Y-Ibritumomab Tiuxetan + Chemo | CR rate increased to 87% | 87% | Median: 37 months | [5] |

| Chemotherapy alone (control) | CR rate was 53% | 53% | Median: 18 months | [5] | |

| Retrospective Analysis (n=171) | ⁹⁰Y-Ibritumomab Tiuxetan | 70% (CR + PR) | 53% | Median: 31 months | [10] |

TTP: Time to Progression; CRu: Unconfirmed Complete Response

Interaction with the Tumor Microenvironment (TME)

The interaction of this compound tiuxetan with the TME is complex, extending beyond direct B-cell cytotoxicity. The delivered radiation acts as a potent modulator of the local immune landscape, capable of inducing both anti-tumor and potentially pro-tumorigenic responses.

Induction of Immunogenic Cell Death (ICD): Radiation is a known inducer of immunogenic cell death.[11] When lymphoma cells are killed by the beta emissions from ⁹⁰Y, they can release Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (CRT), high-mobility group box 1 (HMGB1), and ATP.[12] These molecules act as danger signals that recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), within the TME.[12]

Activation of Adaptive Immunity: Activated DCs can capture tumor-associated antigens (TAAs) released from the dying lymphoma cells. These DCs then mature and migrate to draining lymph nodes to prime naive T-cells.[13] This process can lead to the generation of a tumor-specific cytotoxic T-lymphocyte (CTL) response, which can then target and eliminate residual lymphoma cells systemically. This conversion of the tumor site into an in situ vaccine is a critical, though not fully elucidated, aspect of radioimmunotherapy's efficacy.[14] Evidence suggests that combining RIT with maintenance rituximab may trigger this long-term protective T-cell immunity.[14]

Paradoxical Effects on the TME: While radiation can stimulate anti-tumor immunity, it can also have immunosuppressive effects. Radiation can promote the influx of regulatory T-cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs) into the TME.[15][16] These cells actively suppress the function of effector T-cells and NK cells, potentially dampening the overall anti-tumor response. Understanding the balance between the immunostimulatory and immunosuppressive effects of RIT is a key area for future research and the development of combination therapies.

Experimental Protocols

Clinical Administration of ⁹⁰Y-Ibritumomab Tiuxetan

This protocol outlines the standard therapeutic regimen for administering this compound tiuxetan to eligible patients with NHL.

Patient Eligibility:

-

Confirmed diagnosis of relapsed, refractory, or consolidated CD20+ B-cell NHL.

-

Adequate bone marrow reserve: Platelet count ≥100,000/mm³ and absolute neutrophil count (ANC) ≥1,500/mm³.

-

Bone marrow involvement by lymphoma of <25%.

Treatment Schedule:

-

Day 1:

-

Premedicate with acetaminophen and diphenhydramine.

-

Administer intravenous (IV) infusion of rituximab at 250 mg/m². This dose serves to deplete peripheral B-cells and improve the biodistribution of the radioimmunoconjugate.[17]

-

-

Day 7, 8, or 9:

-

Administer a second IV infusion of rituximab at 250 mg/m².

-

Within 4 hours of the rituximab infusion, administer the therapeutic dose of ⁹⁰Y-ibritumomab tiuxetan as a slow IV infusion.

-

Standard Dose: 0.4 mCi/kg (14.8 MBq/kg) actual body weight for patients with platelet counts ≥150,000/mm³. Maximum allowable dose is 32.0 mCi (1184 MBq).

-

Reduced Dose: 0.3 mCi/kg (11.1 MBq/kg) for patients with platelet counts between 100,000 and 149,000/mm³.

-

-

-

Monitoring:

-

Monitor complete blood counts (CBC) with differential and platelets weekly for up to 12 weeks or until recovery. Hematologic nadirs typically occur at 7-9 weeks post-treatment.

-

Preclinical Protocol for TME Analysis Post-RIT

This protocol provides a representative workflow for investigating the immunological effects of an anti-CD20 RIT in a syngeneic murine lymphoma model.

1. Model Establishment:

-

Inject C57BL/6 mice subcutaneously or intravenously with a syngeneic CD20-expressing lymphoma cell line (e.g., EL4 engineered to express human CD20).

-

Allow tumors to establish to a predetermined size (e.g., 50-100 mm³).

2. Radioimmunotherapy Administration:

-

Administer a murine-specific anti-CD20 antibody radiolabeled with a therapeutic isotope (e.g., ⁹⁰Y or ¹⁷⁷Lu) via tail vein injection. Include control groups (untreated, non-radiolabeled antibody).

3. Tissue Harvesting and Processing:

-

At various time points post-treatment (e.g., 3, 7, and 14 days), euthanize cohorts of mice.

-

Harvest tumors, spleens, and tumor-draining lymph nodes.

-

For flow cytometry, mechanically and enzymatically digest tissues to create single-cell suspensions.

-

For immunohistochemistry (IHC), fix tissues in 10% neutral buffered formalin and embed in paraffin.

4. Flow Cytometry Analysis:

-

Stain single-cell suspensions with a viability dye and block Fc receptors.

-

Stain with a panel of fluorochrome-conjugated antibodies to identify immune cell populations. A representative panel could include:

-

T-Cells: CD45, CD3, CD4, CD8, FoxP3 (Tregs), CD44/CD62L (memory/effector).

-

Myeloid Cells: CD45, CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages).

-

Dendritic Cells: CD45, CD11c, MHC-II, CD80/CD86 (activation markers).

-

NK Cells: CD45, NK1.1, CD335 (NKp46).

-

-

Acquire data on a multi-parameter flow cytometer and analyze using appropriate software.

5. Immunohistochemistry (IHC) Analysis:

-

Section paraffin-embedded tissues (4-5 µm).

-

Perform deparaffinization, rehydration, and heat-induced antigen retrieval.

-

Block endogenous peroxidases and non-specific binding sites.

-

Incubate sections with primary antibodies against key markers (e.g., CD8 for CTLs, F4/80 for macrophages, CD11c for DCs).

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Image slides and perform quantitative analysis to assess the density and spatial distribution of immune infiltrates.

Conclusion

This compound tiuxetan is a highly effective radioimmunotherapy agent that leverages a dual mechanism of targeted radiation and antibody-mediated effects to treat B-cell NHL. Its clinical utility is well-documented, providing durable responses in a challenging patient population. The interaction of this compound tiuxetan with the tumor microenvironment is a critical and evolving area of study. The capacity of its radiation component to induce immunogenic cell death and potentially prime a systemic, tumor-specific T-cell response highlights an immunological benefit beyond direct cytotoxicity. However, the concurrent risk of inducing an immunosuppressive TME necessitates further investigation. Future research focused on elucidating these complex interactions will be paramount for designing rational combination therapies that can amplify the immunostimulatory effects of RIT while mitigating its suppressive tendencies, thereby maximizing therapeutic outcomes for patients with NHL.

References

- 1. dovepress.com [dovepress.com]

- 2. Yttrium-90-ibritumomab tiuxetan radioimmunotherapy: a new treatment approach for B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Clinical Applications of Anti-CD20 Radioimmunotherapy for Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yttrium 90-labeled this compound tiuxetan radioimmunotherapy produces high response rates and durable remissions in patients with previously treated B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiation-Induced Immunogenic Cell Death for Cancer Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]

- 12. Dendritic Cell Maturation Defines Immunological Responsiveness of Tumors to Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunotherapy Combined with Maintenance Anti-CD20 Antibody May Trigger Long-Term Protective T Cell Immunity in Follicular Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Radiotherapy Both Promotes and Inhibits Myeloid-Derived Suppressor Cell Function: Novel Strategies for Preventing the Tumor-Protective Effects of Radiotherapy [frontiersin.org]

- 15. Radiation Therapy and Myeloid-Derived Suppressor Cells: Breaking Down Their Cancerous Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Ibritumomab Tiuxetan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radiotherapeutic monoclonal antibody. It represents a significant advancement in the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2] This powerful therapeutic agent combines the targeting specificity of the murine IgG1 kappa monoclonal antibody, this compound, with the cytotoxic potency of the beta-emitting radionuclide, Yttrium-90 (⁹⁰Y).[3] The antibody component specifically targets the CD20 antigen present on the surface of normal and malignant B lymphocytes, thereby delivering a localized and lethal dose of radiation.[3][4]

The assessment of the in vitro cytotoxicity of this compound tiuxetan is a critical step in preclinical research and development. These assays provide essential data on the dose-dependent efficacy of the drug, help to elucidate its mechanisms of action, and allow for the screening of resistant and sensitive cell lines. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound tiuxetan.

Mechanism of Action

The cytotoxic effect of this compound tiuxetan is a dual-pronged attack on malignant B-cells:

-

Antibody-Mediated Effector Functions: The this compound antibody, upon binding to the CD20 antigen, can induce apoptosis (programmed cell death).[5] This process is initiated through the cross-linking of CD20 molecules, which triggers a cascade of intracellular signaling events.

-

Radiotoxicity: The primary mechanism of cell killing is attributed to the beta radiation emitted by the chelated ⁹⁰Y.[3] This high-energy radiation induces DNA double-strand breaks and the formation of free radicals within the target B-cells and in neighboring cells, a phenomenon known as the "crossfire effect."[6][7] This is particularly advantageous in treating bulky or poorly vascularized tumors where antibody penetration may be limited.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a relevant in vitro cytotoxicity assay. CD20-positive B-cell lymphoma cell lines are the most appropriate models.

-

Recommended Cell Lines:

-

Daudi (Burkitt's lymphoma)

-

Raji (Burkitt's lymphoma)

-

Ramos (Burkitt's lymphoma)

-

SU-DHL-4 (Diffuse large B-cell lymphoma)

-

-

Cell Culture Conditions:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-